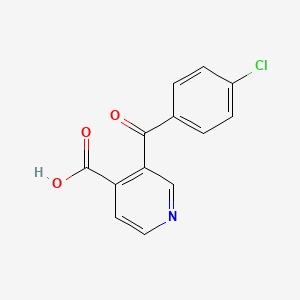

3-(4-Chlorobenzoyl)isonicotinic acid

Vue d'ensemble

Description

3-(4-Chlorobenzoyl)isonicotinic acid is a chemical compound with the molecular formula C13H8ClNO3 . It is a derivative of isonicotinic acid, which is an isomer of picolinic acid and nicotinic acid .

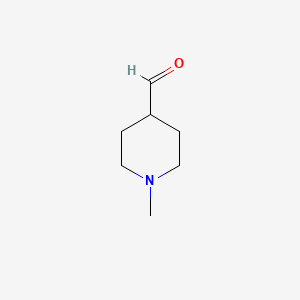

Molecular Structure Analysis

The molecular structure of 3-(4-Chlorobenzoyl)isonicotinic acid consists of a pyridine ring attached to a carboxylic acid group at the 4-position . The exact 3D structure is not available in the current resources.Applications De Recherche Scientifique

Luminescence Property in Metal-Organic Coordination Networks

Isonicotinic acid, a variant of 3-(4-Chlorobenzoyl)isonicotinic acid, is used as a powerful chelating and bridging ligand in the construction of multi-dimensional metal-organic coordination networks. Its complexes have significant applications in fluorescence probing, which is useful for studying microsecond diffusion and dynamics of membranes. Such applications are critical in fields like materials science and photophysics (Yuan & Liu, 2005).

Role in Heterometallic Coordination Polymers

Innovative heterometallic coordination polymers utilize isonicotinic acid. These polymers exhibit unique three-dimensional frameworks, which are instrumental in materials science for their potential in creating new types of materials with specific properties, such as luminescence (Gu & Xue, 2007).

Formation of 3D Networks in Metal Complexes

Isonicotinic acid plays a pivotal role in the formation of 3D networks in zinc(II) and cadmium(II) complexes. These complexes find applications in the design of novel materials with specific structural and functional properties, potentially useful in catalysis and material science (Bu et al., 2005).

Photocatalytic Applications

Isonicotinic acid, when added to metal-organic frameworks (MOFs), enhances surface area, pore volume, and size, thus increasing catalytic activity. This characteristic is particularly beneficial in photocatalyticdegradation applications, such as the degradation of methylene blue, indicating its potential in environmental remediation and wastewater treatment (Zulys, Adawiah, & Nasruddin, 2022).

Synthesis of Coordination Compounds with Actinides

Isonicotinic acid is involved in the synthesis of new compounds with actinides like uranium, neptunium, and plutonium. These compounds, featuring isonicotinic acid in zwitterionic form due to N atom protonation, are important in nuclear chemistry and material science for understanding the coordination chemistry of actinides (Budantseva, Andreev, & Fedoseev, 2017).

Metal-Organic Frameworks (MOFs) with Magnetic Properties

The use of isonicotinic acid in the construction of metal-organic frameworks (MOFs) leads to compounds with interesting magnetic properties. This application is significant in the field of materials science, particularly for the development of materials with antiferromagnetic or spin-canting antiferromagnetic ordering and soft-magnetic behavior (Zhou et al., 2020).

Propriétés

IUPAC Name |

3-(4-chlorobenzoyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-9-3-1-8(2-4-9)12(16)11-7-15-6-5-10(11)13(17)18/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYIALAOJHGWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzoyl)isonicotinic acid | |

CAS RN |

74975-29-4 | |

| Record name | 3-(4-Chlorobenzoyl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

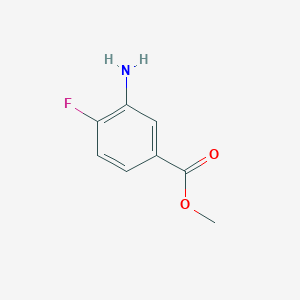

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

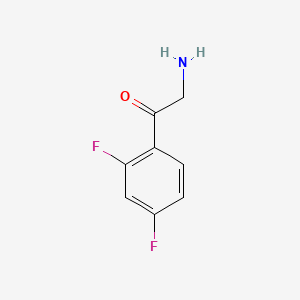

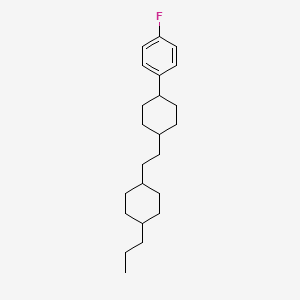

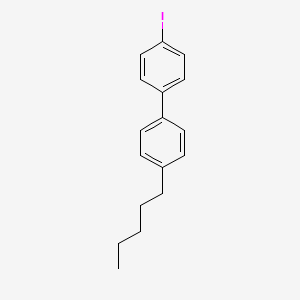

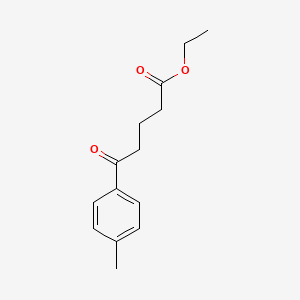

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)